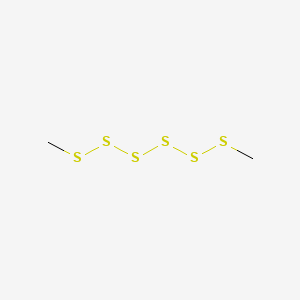
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide is a chemical compound with the molecular formula C17H18F3N3O. It is known for its unique structure, which includes a trifluoromethyl group, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide involves several steps. One common method includes the reaction of alpha-methyl-m-trifluoromethylphenethylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction with optimized conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biological processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetamide can be compared with other similar compounds, such as:
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid ethyl ester: This compound shares a similar structure but differs in its ester functional group.
Thiophene derivatives: These compounds also contain trifluoromethyl groups and are studied for their diverse applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
29485-11-8 |
|---|---|
Formule moléculaire |
C12H15F3N2O |
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide |
InChI |
InChI=1S/C12H15F3N2O/c1-8(17-7-11(16)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,17H,5,7H2,1H3,(H2,16,18) |
Clé InChI |
WQFYCEFJNANLFG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)

![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)

![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)






![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)
